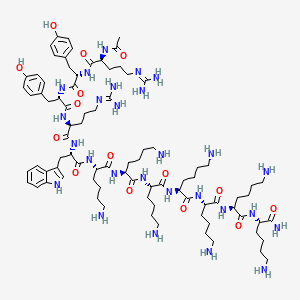

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SER-100 is under investigation in clinical trial NCT01987284 (SER100 in Isolated Systolic Hypertension).

Scientific Research Applications

Synthesis and Structure

Synthesis Techniques : The synthesis of complex peptides such as L-Lysinamide involves condensation reactions and the use of protecting groups to shield certain functional groups during synthesis. For instance, in the synthesis of α-MSH (melanocyte-stimulating hormone) analogs, similar techniques are used, demonstrating the complexity and precision required in peptide synthesis (Guttmann & Boissonnas, 1959).

Molecular Structure Analysis : Studies like the molecular structure determination of L-lysyl-L-tyrosyl-L-serine acetate provide insights into the structural aspects of similar peptides. These investigations reveal information about the peptide's backbone torsional angles, side-chain conformations, and interactions with other molecules (Verdaguer, Fita, & Subirana, 1990).

Biological Properties and Applications

Protein Fluorescence : Research on tryptophyl and tyrosyl residues in proteins, like the study on human serum albumin, can be extrapolated to understand the fluorescence properties of peptides containing these amino acids. This has implications in studying protein structure and dynamics (Longworth, 1981).

Peptide Conformation Studies : Sequential copolypeptides containing lysine and tyrosine have been studied for their conformational properties. Such research is crucial for understanding how peptides like L-Lysinamide adopt specific structures and how these structures relate to their function (St. Pierre, Ingwall, Verlander, & Goodman, 1978).

Immuno-Regulatory Effects : Peptides similar to L-Lysinamide have been studied for their immuno-regulating properties. For instance, research on thymopentin analogs has shown significant immuno-stimulating potencies, indicating the potential of such peptides in immunological applications (Kisfaludy et al., 1983).

Enzymatic Interactions

Enzyme Inhibition Studies : The inhibitory effects of various amino acid derivatives, including L-lysine analogs, on enzymes like trypsin and lysyl-tRNA synthetase, provide insights into the biochemical interactions and potential therapeutic uses of peptides like L-Lysinamide (Wang & Carpenter, 1968).

Amino Acid Recognition in Synthetases : Studies on the recognition of lysine and its analogs by lysyl-tRNA synthetases inform about the specificity and mechanism of action of these enzymes, which is relevant for understanding the role of peptides like L-Lysinamide in protein synthesis (Levengood, Ataide, Roy, & Ibba, 2004).

properties

CAS RN |

383123-18-0 |

|---|---|

Product Name |

L-Lysinamide, N2-acetyl-L-arginyl-L-tyrosyl-L-tyrosyl-L-arginyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- |

Molecular Formula |

C85H141N27O15 |

Molecular Weight |

1781.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |

InChI |

InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |

InChI Key |

GJLXVWOMRRWCIB-MERZOTPQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |

sequence |

RYYRWKKKKKKK |

synonyms |

Ac-RYYRWKKKKKKK-NH2 SER100 ZP120 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3062661.png)

![Benzamide, 4-(aminosulfonyl)-N-[2-[4-(aminosulfonyl)phenyl]ethyl]-](/img/structure/B3062669.png)

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)